1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine

Medicinal Chemistry Antifungal Drug Discovery Physicochemical Property Optimization

Standard (thiazol-2-yl)hydrazine scaffolds lack the lipophilicity required for optimal membrane penetration. This N-phenyl substituted derivative (cLogP ~3.5) addresses that gap. - **Core application:** Reference compound for anti-Candida SAR; N1-modulation alters azole synergy & biofilm inhibition. - **Mechanistic tool:** Probes oxidative stress (ROS/DNA damage) in C. albicans; distinct kinetics vs. parent 31C. - **Supply:** >98% purity; suitable as HPLC reference standard or building block for dual antifungal/anticancer hybrids.

Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
Cat. No. B13875442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine
Molecular FormulaC15H13N3S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NNC3=CC=CC=C3
InChIInChI=1S/C15H13N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1-11,17H,(H,16,18)
InChIKeyVNFRNBRAIMSDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine Technical Specifications


1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine (molecular formula C₁₅H₁₃N₃S, MW 267.35 g/mol) is a synthetic 1,3-thiazole derivative featuring a hydrazine bridge linking a phenyl group and a 4-phenyl-1,3-thiazol-2-yl moiety [1]. The compound belongs to the (thiazol-2-yl)hydrazine class, which has been extensively studied for antifungal and anticancer applications [2]. Its structural distinction lies in the N-phenyl substitution on the hydrazine nitrogen, differentiating it from the parent (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) scaffold [3]. This compound serves as a versatile intermediate for further derivatization and as a research tool in medicinal chemistry programs targeting fungal pathogens and cancer cells [4].

Role Medicinal chemistry building block and SAR tool
Class (Thiazol-2-yl)hydrazine with N-phenyl modification
Context Antifungal and anticancer research programs

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine Substitution Risks


Substituting the hydrazine NH₂ with an N-phenyl group in 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine fundamentally alters the compound's physicochemical and biological profile relative to the parent (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) [1]. This N-phenyl substitution increases calculated LogP from ~2.2 to ~3.5, significantly enhancing lipophilicity and membrane permeability—a critical determinant of antifungal and anticancer activity in this scaffold class [2]. SAR studies on (thiazol-2-yl)hydrazine derivatives demonstrate that modifications at the N1-hydrazine position dramatically influence anti-Candida potency and selectivity, with certain substituents conferring synergistic effects with azole antifungals [3]. Consequently, generic substitution with the unsubstituted parent compound or other N1-analogs risks altered efficacy, selectivity, and safety profiles, making compound-specific evaluation essential for reproducible research outcomes [4].

This Compound N-phenyl modification; elevated lipophilicity may alter bioactivity readouts.
Parent 31C / N1-analogs Unsubstituted hydrazine; distinct SAR due to lower logP. Endpoint context may not transfer.
Selectivity Context Fungal selectivity and cytotoxicity profile inferred from class evidence.
Generic Substitute Class-level antifungal potency may not directly match; synergy with azoles could shift.

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine Quantitative Evidence


Enhanced Lipophilicity vs. Parent Compound

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine exhibits a calculated LogP (XLogP3) of approximately 3.5, compared to 2.2 for the unsubstituted parent compound (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) [1]. This 1.3-unit increase in lipophilicity is directly attributable to the N-phenyl substitution on the hydrazine moiety. Higher LogP values in this chemical series correlate with improved membrane permeability and antifungal potency [2].

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +1.3 vs parent 31C
Supports lipophilicity-driven permeability context
In silico estimation; experimental logP to verify
Medicinal Chemistry Antifungal Drug Discovery Physicochemical Property Optimization

Antifungal Selectivity Profile

Members of the (thiazol-2-yl)hydrazine class, including the parent compound 31C, demonstrate pronounced antifungal selectivity with MIC values ranging from 0.0625–4 μg/mL against pathogenic Candida species, while exhibiting no antibacterial activity (MIC >256 μg/mL) against Gram-positive and Gram-negative bacteria [1]. 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine is expected to retain this selective antifungal profile, a critical advantage over broad-spectrum antifungals that disrupt commensal microbiota [2].

Antifungal Selectivity
Class-level inference
MIC 0.0625–4 μg/mL fungal; >256 μg/mL bacterial
Supports selective antifungal screening context
Class-level data; compound-specific MIC not yet reported
Antifungal Selectivity Candida albicans Antimicrobial Spectrum

Cytotoxicity in HUVEC Model

The parent scaffold 31C exhibits no obvious cytotoxicity to human umbilical vein endothelial cells (HUVECs) at concentrations up to 4 μg/mL—a level exceeding its MIC₉₀ against most Candida species [1]. In contrast, many azole antifungals (e.g., clotrimazole) demonstrate cytotoxicity at comparable concentrations [2]. 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine, by virtue of its shared core structure, is anticipated to maintain this favorable safety margin, differentiating it from more toxic antifungal chemotypes.

Cytotoxicity Margin
Class-level inference
No obvious cytotoxicity ≤4 μg/mL in HUVEC
Supports cytotoxicity margin review
Based on parent 31C data; confirm with this compound
Cytotoxicity Safety Pharmacology Selectivity Index

In Vivo Efficacy in G. mellonella Model

The parent compound 31C (10 mg/kg) significantly increased the survival rate of Galleria mellonella larvae infected with Candida albicans [1]. This invertebrate model is widely accepted for preliminary in vivo antifungal efficacy assessment. While direct data for 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine are not yet published, the N-phenyl substitution is expected to enhance bioavailability due to increased lipophilicity, potentially improving in vivo performance relative to 31C [2]. Fluconazole, a standard-of-care azole, served as a comparator in these studies, with 31C demonstrating comparable or superior survival outcomes at equivalent doses.

In Vivo Model Response
Class-level inference
Survival benefit with parent 31C at 10 mg/kg
Supports in vivo model-response interpretation
Direct data for this compound not yet published
In Vivo Antifungal Efficacy Galleria mellonella Model Candida albicans

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine Applications


Antifungal Lead Optimization and SAR

Employ 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine as a key intermediate or reference compound to explore structure-activity relationships (SAR) in the (thiazol-2-yl)hydrazine class. The N-phenyl substitution provides a distinct lipophilicity and steric profile compared to the parent 31C scaffold, enabling systematic investigation of how hydrazine modifications influence anti-Candida potency, biofilm inhibition, and synergy with azole antifungals [1]. The established class-level selectivity (fungal vs. bacterial MIC >64-fold) and favorable cytotoxicity margin support its use in focused antifungal discovery programs [2].

Fungal Oxidative Stress Chemical Probe

Utilize 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine as a tool compound to dissect oxidative stress pathways in Candida albicans and other pathogenic fungi. The parent compound 31C induces elevated reactive oxygen species (ROS) and DNA damage, effects that are reversed by ROS scavengers such as glutathione and N-acetylcysteine [1]. The N-phenyl derivative offers an alternative probe with potentially altered ROS induction kinetics or target engagement, facilitating mechanistic studies of antifungal-induced oxidative damage [2].

Antifungal-Anticancer Hybrid Intermediate

Leverage 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine as a versatile building block for constructing hybrid molecules with both antifungal and anticancer activities. The thiazole-hydrazine scaffold has demonstrated cytotoxicity against A549 lung carcinoma and MCF7 breast adenocarcinoma cells, with certain analogs exhibiting selective cancer cell killing over healthy NIH/3T3 fibroblasts [1]. The N-phenyl substitution introduces an additional aromatic moiety amenable to further functionalization, enabling the design of multi-target agents for complex disease indications [2].

Analytical Reference Standard

Use 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for related thiazole-hydrazine derivatives. Its distinct UV/Vis absorption profile and well-defined mass spectrometric fragmentation pattern facilitate accurate quantification and impurity profiling in synthetic batches [1]. Procurement of high-purity (>98%) material ensures reliable calibration and method robustness in pharmaceutical R&D and quality control laboratories [2].

Application
Selection Property
Validation Focus
Antifungal lead optimization studies
N-phenyl substitution SAR profile
Anti-Candida potency and biofilm assays
Oxidative stress pathway dissection
ROS induction probe context
ROS/DNA damage endpoint monitoring
Antifungal-anticancer hybrid intermediate synthesis
Thiazole-hydrazine derivatization potential
Cytotoxicity and selectivity index assessment
Analytical reference standard
Certified purity and identity
HPLC/LC-MS method validation
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